[2-(Pyridin-4-yl)phenyl]methanamine
Overview
Description
[2-(Pyridin-4-yl)phenyl]methanamine is an organic compound with the molecular formula C12H12N2 It consists of a phenyl group substituted with a pyridin-4-yl group and a methanamine group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit protein kinases . They do this by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways within the cell .
Biochemical Pathways
Given its potential interaction with protein kinases, it can be inferred that it may affect various signaling pathways within the cell . These pathways regulate a wide range of cellular processes, including cell growth, division, and death .
Pharmacokinetics
Understanding these properties is crucial as they determine the drug’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to inhibit protein kinases, which can disrupt cellular signaling pathways and potentially lead to the death of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridin-4-yl)phenyl]methanamine typically involves the reaction of 2-bromopyridine with phenylmethanamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity. These methods often use continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
[2-(Pyridin-4-yl)phenyl]methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or other reduced products.
Substitution: Substituted phenylmethanamines.
Scientific Research Applications
Chemistry
In chemistry, [2-(Pyridin-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and catalysis .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential to act as a precursor to drugs that target specific enzymes or receptors. Its ability to form stable complexes with metals also makes it a candidate for metallopharmaceuticals .
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it versatile for different industrial applications .
Comparison with Similar Compounds
Similar Compounds
[2-(Pyridin-2-yl)phenyl]methanamine: Similar structure but with the pyridinyl group at the 2-position.
[4-(Pyridin-2-yl)phenyl]methanamine: Similar structure but with the pyridinyl group at the 4-position.
Uniqueness
[2-(Pyridin-4-yl)phenyl]methanamine is unique due to the specific positioning of the pyridin-4-yl group, which influences its chemical reactivity and interaction with biological targets. This positioning allows for distinct coordination chemistry and potential therapeutic applications compared to its isomers .
Properties
IUPAC Name |
(2-pyridin-4-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIZYIWZAIKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680243 | |
Record name | 1-[2-(Pyridin-4-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-39-1 | |
Record name | 1-[2-(Pyridin-4-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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